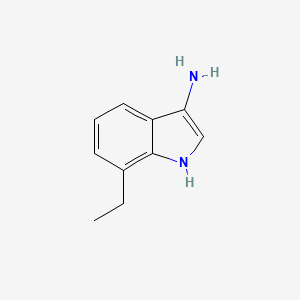![molecular formula C13H17ClO B13157269 ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₃H₁₇ClO It is characterized by the presence of a chloromethyl group attached to a pent-4-en-1-yl chain, which is further connected to a benzene ring through an oxy-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the reaction of 2-(chloromethyl)pent-4-en-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-(Chloromethyl)pent-4-en-1-ol+Benzyl chlorideNaOH, Reflux([2-(Chloromethyl)pent-4-en-1-yl]oxymethyl)benzene
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Substitution: Azido derivatives, other substituted products.
科学的研究の応用
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
- ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- ({[2-(Iodomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- ({[2-(Hydroxymethyl)pent-4-en-1-yl]oxy}methyl)benzene
Uniqueness
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
2-(chloromethyl)pent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
InChIキー |
HJACYKKDJJBJAY-UHFFFAOYSA-N |
正規SMILES |
C=CCC(COCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


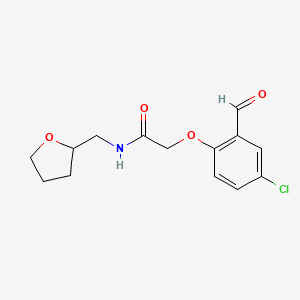
![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
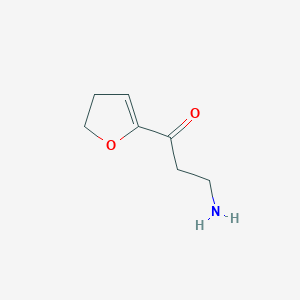
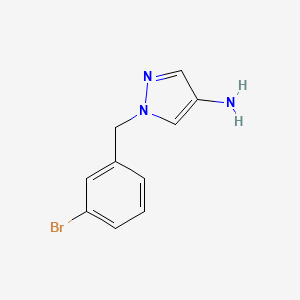




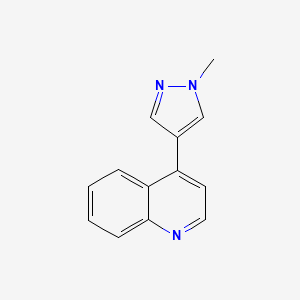
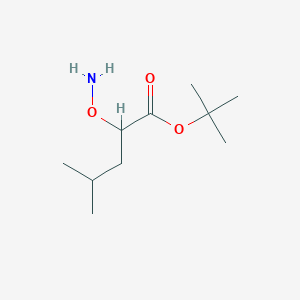
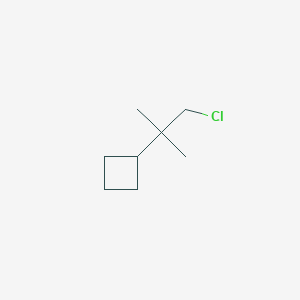
![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

